molecular formula C21H26N4O3 B5659556 8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5659556
M. Wt: 382.5 g/mol
InChI Key: KESWZDQMAQNKDH-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves multiple steps, including condensation reactions, cyclization, and specific functional group transformations. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a simple, fast, and cost-effective three-step synthesis, emphasizing the methodology's efficiency in producing spiro carbocyclic imidazolidine-2,4-diones, a class related to the target compound (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, providing insights into the spatial arrangement and bonding interactions. The structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, for example, reveals the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, which contribute to the compound's stability and reactivity (Wang et al., 2011).

Chemical Reactions and Properties

Compounds within this category often exhibit unique reactivity patterns, influenced by their cyclic and spirocyclic frameworks. For example, the regio- and diastereoselective 1,3-dipolar cycloaddition of 2 H-azirines with azomethine ylides generated from isatins and α-amino acids offers a pathway to aziridine-fused spiro[imidazolidine-4,3'-oxindole] frameworks, demonstrating the compound's versatility in forming complex structures (Angyal et al., 2019).

properties

IUPAC Name

8-(2-oxoimidazolidine-4-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-18-13-21(15-25(18)10-4-7-16-5-2-1-3-6-16)8-11-24(12-9-21)19(27)17-14-22-20(28)23-17/h1-7,17H,8-15H2,(H2,22,23,28)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESWZDQMAQNKDH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4CNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4CNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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